molecular formula C10H8F2O4 B13694978 3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid

3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid

Cat. No.: B13694978
M. Wt: 230.16 g/mol
InChI Key: BVNOBTXGIQXMOS-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid is a chemical compound with the molecular formula C10H8F2O4 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid typically involves the introduction of the difluoromethoxy group to a phenyl ring followed by the formation of the 2-oxopropanoic acid moiety. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable reagent to form the corresponding oxopropanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, while the oxopropanoic acid moiety contributes to its reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid
  • 3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid
  • 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid

Uniqueness

3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the difluoromethoxy group on the phenyl ring can significantly affect the compound’s properties, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8F2O4

Molecular Weight

230.16 g/mol

IUPAC Name

3-[3-(difluoromethoxy)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H8F2O4/c11-10(12)16-7-3-1-2-6(4-7)5-8(13)9(14)15/h1-4,10H,5H2,(H,14,15)

InChI Key

BVNOBTXGIQXMOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CC(=O)C(=O)O

Origin of Product

United States

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